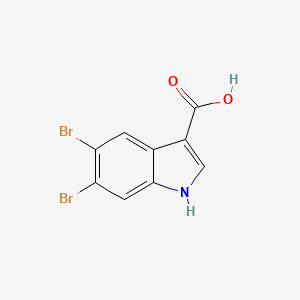

5,6-dibromo-1H-indole-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

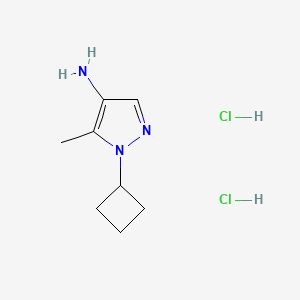

5,6-dibromo-1H-indole-3-carboxylic acid is a marine-derived natural product isolated from Smenospongia sp . It has a molecular weight of 318.95 . The IUPAC name for this compound is 5,6-dibromo-1H-indole-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5,6-dibromo-1H-indole-3-carboxylic acid is1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

5,6-dibromo-1H-indole-3-carboxylic acid is a solid at room temperature . It has a melting point of 255-257°C . The compound has a density of 2.2±0.1 g/cm³ . Its molar refractivity is 60.8±0.3 cm³ , and it has a polar surface area of 53 Ų .Scientific Research Applications

Synthesis of Natural and Non-Natural Derivatives

5,6-Dibromo-1H-indole-3-carboxylic acid serves as a key intermediate in the regioselective synthesis of meridianin F and 5,6-dibromo-2'-demethylaplysinopsin, highlighting its significance in the construction of natural and non-natural indole derivatives. This process involves the treatment of methyl indole-3-carboxylate with bromine, leading to methyl 5,6-dibromoindole-3-carboxylate, which can be further processed into the parent 5,6-dibromoindole and its derivatives through a one-pot, microwave-mediated hydrolysis and decarboxylation procedure (Parsons et al., 2011).

Application in Indole Synthesis Methods

The compound is also relevant in the broader context of indole synthesis strategies. A comprehensive review categorizes various methodologies for indole construction, reflecting the compound's potential utility in diverse synthetic routes. The review underscores the importance of such intermediates in enabling the synthesis of indoles, which are foundational structures for many biologically active compounds (Taber & Tirunahari, 2011).

Electrochemical Applications

In the realm of materials science, derivatives of indole-3-carboxylic acid, such as poly(indole-5-carboxylic acid), have been investigated for their electrochemical properties. These studies explore the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance performance, which are critical for the development of supercapacitors. Such research highlights the versatility of indole carboxylic acids in contributing to advancements in energy storage technologies (Ma et al., 2015).

Biological Applications

Furthermore, the exploration of indole-3-carboxylic acid derivatives in the creation of bioactive molecules demonstrates the potential of 5,6-dibromo-1H-indole-3-carboxylic acid in medicinal chemistry. For instance, the development of selective glycine-site NMDA receptor antagonists based on indole-2-carboxylic acid analogs underscores the compound's relevance in drug discovery and the synthesis of therapeutic agents (Baron et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary targets of 5,6-dibromo-1H-indole-3-carboxylic acid are currently unknown. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .

Mode of Action

Indole derivatives are known to interact with various biological targets and exhibit a wide range of biological activities .

Biochemical Pathways

Indole and its derivatives are known to be involved in a variety of biological processes, including the regulation of bacterial physiology .

Pharmacokinetics

The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,6-dibromo-1H-indole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .

properties

IUPAC Name |

5,6-dibromo-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKDDHPPAUVCRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dibromo-1H-indole-3-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2844883.png)

![2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B2844886.png)

![4-[4-(3-Chlorophenyl)piperazino]-6-[(isopropylsulfanyl)methyl]-2-phenylpyrimidine](/img/structure/B2844891.png)

![tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B2844893.png)

![3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2844894.png)